Specific Scientific Field: Organic Electronics
Summary of the Application: “2-bromo-7-chloro-9,9-dimethyl-9H-fluorene” is a fluorene derivative that shows π-electron conjugation. It has high fluorescence and high electron delocalization. This material is a popular synthetic precursor for OLED materials to make devices that efficiently emit a deep blue color.
Methods of Application or Experimental Procedures: It can be synthesized by using 2-bromofluorene and iodomethane as the major reactants.
Results or Outcomes: The use of “2-bromo-7-chloro-9,9-dimethyl-9H-fluorene” in organic electronic devices can lead to efficient emission of deep blue color.
2-Bromo-7-chloro-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C15H12BrCl and a molecular weight of 319.62 g/mol. This compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The presence of bromine and chlorine substituents at the 2 and 7 positions, respectively, contributes to its unique chemical properties and potential reactivity. Its structure can be represented as follows:
textBr | C6H4-C(C6H4)-C | Cl
The synthesis of 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene can be achieved through several methods:
2-Bromo-7-chloro-9,9-dimethyl-9H-fluorene has potential applications in various fields:
Several compounds share structural similarities with 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Bromo-7-nitro-9,9-dimethyl-9H-fluorene | C15H12BrNO2 | Contains a nitro group instead of chlorine |
2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene | C15H12BrI | Contains iodine instead of chlorine |
2-Bromo-7-chloro-4-methylphenyl | C15H12BrCl | Different substitution pattern on the aromatic ring |
The uniqueness of 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene lies in its specific combination of bromine and chlorine substituents on the fluorene structure, which may influence its reactivity and biological properties differently compared to other derivatives.
The regioselective halogenation of fluorene derivatives represents a fundamental challenge in organic synthesis, requiring precise control over substitution patterns to achieve desired products [5]. Electrophilic aromatic substitution mechanisms govern the introduction of halogen atoms at specific positions on the fluorene ring system [15]. The reactivity of fluorene towards halogenation follows established patterns of electrophilic aromatic substitution, with the 2- and 7-positions being most reactive due to their electronic environment [14].
Bromination strategies for regioselective substitution at the 2-position of fluorene typically employ bromine in the presence of Lewis acid catalysts such as aluminum bromide or ferric bromide [15]. The activation of bromine through complexation with Lewis acids generates highly electrophilic bromine species capable of attacking the electron-rich aromatic system [15]. The regioselectivity towards the 2-position can be attributed to the electronic distribution within the fluorene ring system, where the 2- and 7-positions exhibit the highest electron density [21].
Chlorination at the 7-position requires different mechanistic considerations compared to bromination reactions [21]. The selectivity between bromination and chlorination depends on the relative stability of the intermediate carbocations and the electronic effects of the halogen substituents [21]. Free radical mechanisms may also contribute to halogenation processes under specific reaction conditions, particularly when reactions are conducted under photochemical conditions or at elevated temperatures [50].
Halogenation Method | Regioselectivity | Reaction Conditions | Yield Range |
---|---|---|---|
Bromination with Aluminum Bromide | 2-position selective | Room temperature to 60°C | 75-90% |
Chlorination with Iron(III) Chloride | 7-position selective | 40-80°C | 65-85% |
Photochemical Halogenation | Mixed selectivity | UV irradiation, 25°C | 45-70% |
The mechanistic pathway for regioselective halogenation involves the formation of a sigma complex intermediate through electrophilic attack at the aromatic carbon [15]. The stability of this intermediate determines the regioselectivity of the reaction, with more stable intermediates leading to preferred substitution patterns [5]. The use of directing groups can further enhance regioselectivity by influencing the electronic distribution within the aromatic system [9].
Advanced halogenation strategies employ boron-mediated approaches for achieving high regioselectivity [5] [9]. These methods utilize carbonyl-directed borylation followed by oxidative halodeboronation to introduce halogen atoms at specific positions [5]. The boron handle provides excellent control over regioselectivity through ipso-addition mechanisms at the carbon-boron bond [9].
The 9-position of fluorene exhibits unique reactivity due to the presence of acidic benzylic protons, making it particularly susceptible to nucleophilic substitution reactions [6] [25]. The pKa value of fluorene at the 9-position is approximately 23, which facilitates deprotonation under basic conditions and subsequent alkylation [6]. Methylation at the 9-position to generate 9,9-dimethylfluorene derivatives can be achieved through several distinct synthetic approaches [25] [30].
Phase transfer catalysis represents one of the most effective methods for alkylation at the 9-position of fluorene [6] [27]. This technique employs a two-phase system consisting of an organic phase containing the fluorene substrate and an aqueous phase containing a strong base such as sodium hydroxide or potassium hydroxide [6]. The addition of phase transfer catalysts such as tetrabutylammonium bromide facilitates the transfer of ions between phases and enhances reaction efficiency [6] [27].
Alkylation Method | Base System | Phase Transfer Catalyst | Temperature | Yield |
---|---|---|---|---|
Sodium Hydroxide/Dimethyl Sulfoxide | Aqueous NaOH | Tetrabutylammonium Bromide | 20-25°C | 85-95% |
Potassium Hydroxide/Toluene | Aqueous KOH | Benzyltriethylammonium Chloride | 60-80°C | 80-90% |
Lithium Diisopropylamide | Anhydrous LDA | Not required | -78°C to 0°C | 70-85% |
The nucleophilic substitution mechanism for 9-position alkylation proceeds through deprotonation of the acidic methylene protons followed by nucleophilic attack on the alkyl halide [25] [28]. The reaction pathway can follow either sequential or simultaneous alkylation depending on the reaction conditions and stoichiometry of reagents [25]. Sequential alkylation allows for the introduction of different alkyl groups at each position, while simultaneous alkylation with excess methylating agent produces symmetric 9,9-dimethyl derivatives [30].
Methylation using methyl iodide in the presence of strong bases represents the most common approach for introducing methyl groups at the 9-position [30]. The reaction typically requires inert atmosphere conditions to prevent oxidation and side reactions [30]. Solvent selection plays a crucial role in determining reaction efficiency, with polar aprotic solvents such as dimethyl sulfoxide providing optimal results [25] [30].
Alternative alkylation strategies employ organolithium reagents for enhanced selectivity and control [6]. The treatment of fluorene with n-butyllithium generates 9-fluorenyllithium, which can subsequently react with alkyl halides to produce alkylated products [6]. This approach offers advantages in terms of reaction selectivity but requires more stringent reaction conditions and anhydrous solvents [6].
The synthesis of 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene requires careful consideration of reaction sequence to achieve the desired substitution pattern [8] [18]. Multi-step synthetic pathways must account for the electronic effects of existing substituents on subsequent halogenation reactions [18]. The presence of electron-withdrawing halogen substituents influences the reactivity and regioselectivity of additional substitution reactions [22].
Sequential halogenation approaches typically begin with the alkylation of fluorene at the 9-position followed by selective halogenation [8] [30]. The 9,9-dimethyl substitution pattern must be established first because halogenation of the aromatic ring can significantly alter the reactivity of the 9-position [6]. The electron-withdrawing effects of halogen substituents reduce the nucleophilicity of the 9-position carbon, making subsequent alkylation more challenging [18].
Synthetic Step | Substrate | Reagent System | Conditions | Product Yield |
---|---|---|---|---|
1. Dimethylation | Fluorene | CH₃I/NaOH/DMSO | 25°C, 4h | 95-98% |
2. Bromination | 9,9-Dimethylfluorene | Br₂/AlBr₃/CH₂Cl₂ | 0-25°C, 2h | 80-90% |
3. Chlorination | 2-Bromo-9,9-dimethylfluorene | Cl₂/FeCl₃/DCE | 40-60°C, 3h | 75-85% |
The regioselectivity of sequential halogenation depends on the electronic effects of previously introduced substituents [22]. Bromination at the 2-position activates the 7-position towards electrophilic substitution through inductive and resonance effects [21]. However, the presence of the bromine substituent also introduces steric considerations that can influence the approach of subsequent electrophiles [24].
Alternative synthetic strategies employ simultaneous halogenation approaches using mixed halogen systems [19]. These methods can potentially reduce the number of synthetic steps but often result in decreased selectivity and lower overall yields [19]. The control of regioselectivity in simultaneous halogenation requires careful optimization of reaction conditions including temperature, solvent, and catalyst selection [42].
Protection and deprotection strategies may be employed to direct halogenation to specific positions [18]. Temporary protecting groups can block reactive sites and force halogenation to occur at desired positions [18]. However, the additional steps required for protection and deprotection can reduce overall synthetic efficiency [18].
Cross-coupling reactions involving halogenated fluorene derivatives proceed through well-established palladium-catalyzed mechanisms [31] [32]. The oxidative addition, transmetalation, and reductive elimination sequence characterizes the fundamental catalytic cycle for these transformations [36]. The presence of multiple halogen substituents in 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene provides opportunities for selective cross-coupling at different positions [23].
The oxidative addition step involves the insertion of palladium(0) into the carbon-halogen bond to form a palladium(II) intermediate [35] [36]. The relative reactivity of carbon-halogen bonds follows the order: carbon-iodine > carbon-bromine > carbon-chlorine [33] [36]. This reactivity difference allows for selective oxidative addition at the brominated position in the presence of chlorine substituents [23].
Cross-Coupling Type | Catalyst System | Ligand | Base | Solvent | Temperature |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | DMF/H₂O | 80-100°C |
Stille Coupling | Pd(OAc)₂ | P(o-tol)₃ | Not required | DMF | 100-120°C |
Ullmann Coupling | CuI | Phenanthroline | K₂CO₃ | DMF | 140-160°C |
Transmetalation mechanisms vary depending on the specific cross-coupling reaction employed [16] [36]. In Suzuki-Miyaura coupling, the transmetalation step involves the transfer of an organic group from boron to palladium [36]. The role of base in promoting transmetalation has been extensively studied, with the formation of ate complexes facilitating the transfer process [36]. Density functional theory calculations provide detailed insights into the energy barriers and transition states involved in transmetalation [16].
The reductive elimination step regenerates the palladium(0) catalyst and forms the desired carbon-carbon bond [35] [36]. The efficiency of reductive elimination depends on the electronic and steric properties of the ligands bound to palladium [10]. Electron-deficient ligands generally promote faster reductive elimination by destabilizing the palladium(II) intermediate [10].
Chemoselectivity in cross-coupling reactions of dihalogenated substrates can be achieved through careful selection of reaction conditions [32] [33]. The use of specific ligands and reaction temperatures allows for selective activation of one halogen over another [23]. Mechanistic studies using computational methods provide insights into the origin of chemoselectivity and guide the development of improved catalytic systems [16].
The purification of halogenated fluorene derivatives requires specialized techniques due to their physical and chemical properties [13] [39]. Column chromatography represents the most widely used method for separating halogenated fluorene compounds from reaction mixtures [39]. The choice of stationary phase and mobile phase composition critically affects separation efficiency [39] [40].
Silica gel column chromatography provides effective separation for most halogenated fluorene derivatives [39]. The elution order typically follows the polarity of the compounds, with less polar compounds eluting first [39]. For 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene, hexane and dichloromethane mixtures provide optimal separation conditions [39]. The typical solvent gradient ranges from pure hexane to 30% dichloromethane in hexane [39].
Purification Method | Stationary Phase | Mobile Phase | Typical Rf Values | Recovery Yield |
---|---|---|---|---|
Column Chromatography | Silica Gel | Hexane/DCM (9:1) | 0.3-0.5 | 85-95% |
Preparative TLC | Silica Gel | Hexane/EtOAc (8:2) | 0.4-0.6 | 70-85% |
Recrystallization | Not applicable | Methanol/Water | Not applicable | 80-90% |
Recrystallization techniques offer an alternative purification approach for halogenated fluorene systems [40]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of the target compound and impurities [40]. Methanol represents an effective recrystallization solvent for many fluorene derivatives due to its moderate polarity [40]. The recrystallization process typically involves dissolution at elevated temperature followed by controlled cooling to promote crystal formation [40].
Sublimation purification can be employed for volatile halogenated fluorene derivatives [13]. This technique is particularly useful for removing high-boiling impurities and achieving high purity levels [13]. The sublimation temperature for halogenated fluorene compounds typically ranges from 100-150°C under reduced pressure [13].
Advanced purification techniques include high-performance liquid chromatography for analytical and preparative applications [41]. Reverse-phase chromatography using octadecylsilane columns provides excellent resolution for closely related halogenated isomers [41]. The use of gradient elution with acetonitrile-water mixtures optimizes separation efficiency [41].
The purification of halogenated fluorene systems requires careful attention to degradation pathways [41]. Light sensitivity and thermal instability can lead to decomposition during purification [41]. The use of amber glassware and inert atmosphere conditions helps minimize degradation [41]. Storage under nitrogen or argon atmosphere prevents oxidation and maintains compound integrity [41].
Density Functional Theory provides a powerful computational framework for investigating the electronic structure and properties of 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene [1]. The B3LYP functional combined with the 6-31G(d,p) basis set represents the most widely adopted computational protocol for fluorene derivatives, offering an optimal balance between computational efficiency and accuracy [1] [2]. This hybrid functional incorporates exact Hartree-Fock exchange with gradient-corrected correlation functionals, making it particularly suitable for studying halogenated aromatic systems [3].
The molecular structure of 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene exhibits a characteristic planar conjugated framework with the formula C₁₅H₁₂BrCl and molecular weight of 307.62 g/mol [4]. Computational optimization using density functional theory methods reveals distinct electronic characteristics arising from the asymmetric halogen substitution pattern [5]. The presence of both bromine and chlorine substituents at the 2- and 7-positions respectively creates an electronically asymmetric system that significantly influences the molecular orbital distribution [6].
Structural optimization calculations demonstrate that halogen substitution induces minimal geometric distortion of the fluorene backbone while substantially altering the electronic density distribution [1]. The calculated bond lengths and angles remain consistent with experimental crystallographic data, with C-Br bonds typically measuring 1.90-1.95 Å and C-Cl bonds measuring 1.73-1.78 Å [3]. The 9,9-dimethyl substitution provides structural rigidity and prevents undesired conformational flexibility that could complicate electronic property predictions [7].
Electronic structure calculations reveal that the incorporation of halogen atoms significantly modifies the frontier molecular orbital characteristics compared to unsubstituted fluorene [1]. The electron-withdrawing nature of both bromine and chlorine atoms creates a stabilization effect on both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [3]. This stabilization is more pronounced for the lowest unoccupied molecular orbital due to the enhanced electron affinity of the halogenated system [8].
Property | Calculated Value | Computational Method | Reference |
---|---|---|---|
Molecular Weight | 307.62 g/mol | B3LYP/6-31G(d,p) | [4] |
Melting Point | 155-159°C | Experimental | [9] |
Bond Length C-Br | 1.90-1.95 Å | DFT Optimization | [3] |
Bond Length C-Cl | 1.73-1.78 Å | DFT Optimization | [3] |
The computational modeling framework employs Gaussian software packages for geometry optimization and single-point energy calculations [1]. Time-dependent density functional theory calculations provide access to excited state properties and optical transition energies [10] [11]. These calculations typically converge within 50-100 optimization cycles, indicating the structural stability of the halogenated fluorene system [3].
The π-conjugation system in 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene exhibits unique characteristics due to the asymmetric halogen substitution pattern [6] [12]. Unlike symmetrically substituted fluorene derivatives, the presence of different halogen atoms at the 2- and 7-positions creates distinct electronic environments that influence the delocalization of π-electrons [13]. The extended conjugation pathway spans the entire tricyclic framework, with significant contributions from both benzene rings and the central five-membered ring [5].
Molecular orbital analysis reveals that the π-conjugation system maintains its planarity despite halogen substitution, facilitating effective orbital overlap [14]. The highest occupied molecular orbital and lowest unoccupied molecular orbital exhibit delocalized character across the entire fluorene framework, with notable density contributions from the halogen atoms through their p-orbitals [13]. This participation of halogen orbitals in the conjugated system enhances the overall electronic communication within the molecule [15].
The asymmetric substitution pattern introduces a dipole moment that influences the electronic distribution and affects intermolecular interactions [16]. Computational analysis indicates that the bromine substituent, being larger and more polarizable than chlorine, contributes more significantly to the overall electronic asymmetry [8]. This asymmetry manifests in the molecular orbital coefficients, where the π-electron density is not equally distributed between the two benzene rings [6].
Natural bond orbital analysis provides detailed insights into the conjugation pathways and electron delocalization patterns [17]. The analysis reveals strong π-π* interactions within the aromatic rings and significant conjugation between the rings through the central five-membered ring [13]. The halogen substituents participate in the conjugation through their lone pair electrons, contributing to the overall stabilization of the π-system [15].
The conjugation length in 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene encompasses approximately 13 carbon atoms in the main conjugation pathway [12]. This extended conjugation is responsible for the characteristic optical properties and electronic behavior of the compound [18]. The effective conjugation length is slightly reduced compared to unsubstituted fluorene due to the electron-withdrawing effects of the halogen atoms [3].
Conjugation Parameter | Value | Analysis Method | Reference |
---|---|---|---|
Effective Conjugation Length | ~13 carbon atoms | NBO Analysis | [12] |
π-Orbital Participation | High | MO Analysis | [13] |
Dipole Moment | 1.2-1.5 D | DFT Calculation | [16] |
Planarity Deviation | <5° | Geometry Optimization | [3] |
The interaction between the halogen atoms and the π-system creates additional stabilization through halogen-π interactions [19]. These interactions are particularly important in the solid state, where they contribute to the overall crystal packing stability [20]. The strength of these interactions depends on the polarizability of the halogen atoms, with bromine forming stronger interactions than chlorine [8].
Halogenation of the fluorene framework through bromine and chlorine substitution produces significant modulation of the frontier molecular orbital energy levels [8] [21]. The electron-withdrawing nature of both halogen atoms results in a systematic lowering of both highest occupied molecular orbital and lowest unoccupied molecular orbital energies compared to the unsubstituted parent compound [3]. This energy level modification is particularly pronounced due to the dual halogen substitution, creating cumulative electronic effects [6].
Computational studies demonstrate that bromine substitution at the 2-position contributes more significantly to the highest occupied molecular orbital stabilization than chlorine at the 7-position [8]. This differential effect arises from the greater polarizability and electron-withdrawing capacity of bromine compared to chlorine [21]. The asymmetric substitution pattern creates a gradient in electron density across the molecular framework, with implications for charge transport properties [5].
The lowest unoccupied molecular orbital energy experiences substantial lowering due to the enhanced electron affinity of the halogenated system [3]. Experimental electrochemical measurements and theoretical calculations consistently show reduction potentials that are more positive than those of unsubstituted fluorene [21]. This shift indicates improved electron-accepting capability, making the compound suitable for applications requiring n-type semiconductor behavior [8].
Energy gap modulation represents a critical aspect of halogenation effects, with the highest occupied molecular orbital-lowest unoccupied molecular orbital gap typically decreasing by 0.2-0.4 electron volts compared to unsubstituted fluorene [1] [3]. This narrowing of the energy gap results from the differential stabilization of the frontier orbitals, with the lowest unoccupied molecular orbital being more significantly affected than the highest occupied molecular orbital [8]. The reduced energy gap correlates with red-shifted optical absorption spectra and modified optoelectronic properties [10].
Density of states calculations reveal that halogenation introduces additional electronic states near the frontier orbitals [21]. These states, primarily derived from halogen p-orbitals, create new pathways for electronic transitions and modify the overall electronic structure [15]. The contribution of halogen orbitals to the frontier molecular orbitals is approximately 15-20% for bromine and 10-15% for chlorine [13].
Orbital Property | Unsubstituted Fluorene | 2-bromo-7-chloro derivative | Change (eV) | Reference |
---|---|---|---|---|
HOMO Energy | -5.8 eV | -6.1 eV | -0.3 | [3] |
LUMO Energy | -1.2 eV | -1.8 eV | -0.6 | [3] |
Energy Gap | 4.6 eV | 4.3 eV | -0.3 | [1] |
Ionization Potential | 7.9 eV | 8.3 eV | +0.4 | [21] |
The orbital energy modulation extends beyond the frontier orbitals to affect deeper-lying occupied orbitals and higher-lying virtual orbitals [3]. This comprehensive electronic restructuring influences multiple electronic properties simultaneously, including optical absorption, emission characteristics, and electrochemical behavior [10]. The systematic nature of these changes makes halogenation a predictable method for tuning electronic properties [8].
Time-dependent density functional theory calculations provide accurate predictions of the optoelectronic properties of 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene [10] [11]. The computational modeling reveals characteristic absorption maxima in the ultraviolet-visible spectrum, typically occurring between 280-320 nanometers for the primary π-π* transitions [22]. The asymmetric halogen substitution pattern introduces additional complexity to the electronic transitions, resulting in multiple absorption bands with varying intensities [18].
The predicted absorption spectrum exhibits a systematic red-shift compared to unsubstituted fluorene, consistent with the narrowed highest occupied molecular orbital-lowest unoccupied molecular orbital gap [10]. Computational analysis using the B3LYP functional with time-dependent density functional theory shows excellent agreement with experimental measurements, with deviations typically less than 0.3 electron volts [10]. The PBE0 functional provides even better accuracy for absorption wavelength predictions, with mean absolute errors of approximately 22 nanometers [10].
Fluorescence properties predicted through computational modeling indicate strong emission in the blue-violet region of the spectrum [23] [22]. The calculated Stokes shift typically ranges from 2000-4000 wavenumbers, indicating moderate structural relaxation in the excited state [18]. The presence of halogen atoms enhances intersystem crossing rates due to heavy atom effects, potentially affecting the fluorescence quantum yield [23].
Solvatochromic effects predicted through polarizable continuum model calculations demonstrate the sensitivity of optical properties to the surrounding environment [11]. The asymmetric substitution pattern creates a permanent dipole moment that interacts strongly with polar solvents, resulting in wavelength shifts of 10-20 nanometers between nonpolar and polar media [22]. These effects are particularly pronounced for the lowest energy absorption band [18].
Nonlinear optical properties calculated using higher-order response theory show enhanced second-order hyperpolarizability values compared to unsubstituted fluorene [24]. The asymmetric structure breaks centrosymmetry, enabling second-order nonlinear optical effects that are forbidden in symmetric systems [6]. The calculated first hyperpolarizability values range from 15-25 × 10⁻³⁰ electrostatic units, indicating potential applications in nonlinear optical devices [24].
Optoelectronic Property | Predicted Value | Computational Method | Reference |
---|---|---|---|
Absorption Maximum | 295-305 nm | TD-DFT/B3LYP | [10] |
Emission Maximum | 420-440 nm | TD-DFT | [18] |
Stokes Shift | 3000 cm⁻¹ | TD-DFT | [22] |
Oscillator Strength | 0.15-0.25 | TD-DFT | [10] |
Two-photon absorption cross-sections calculated using quadratic response theory indicate enhanced values compared to single-substituted fluorene derivatives [11]. The asymmetric substitution pattern optimizes the molecular orbital symmetry for efficient two-photon processes, with calculated cross-sections reaching 50-100 Göppert-Mayer units [11]. These properties make the compound suitable for applications in two-photon microscopy and three-dimensional optical data storage [11].
Molecular dynamics simulations reveal the solid-state packing behavior of 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene under various thermodynamic conditions [25] [26]. The crystal structure exhibits a characteristic herringbone packing motif common to substituted fluorene derivatives, with intermolecular distances optimized for van der Waals interactions [27]. The asymmetric halogen substitution creates distinct packing preferences compared to symmetrically substituted analogs [20].
The calculated crystal density ranges from 1.45-1.55 grams per cubic centimeter, consistent with experimental measurements for similar halogenated fluorene compounds [28]. Lattice parameters derived from periodic density functional theory calculations show excellent agreement with experimental crystallographic data where available [26]. The unit cell typically adopts monoclinic or triclinic symmetry to accommodate the asymmetric molecular structure [27].
Intermolecular interaction analysis reveals the importance of halogen bonding in stabilizing the crystal packing [19] [20]. Bromine atoms form stronger halogen bonds than chlorine atoms, with typical interaction energies of 3-5 kilojoules per mole for Br···π contacts and 2-3 kilojoules per mole for Cl···π contacts [20]. These interactions complement traditional π-π stacking interactions between fluorene rings [19].
Temperature-dependent molecular dynamics simulations demonstrate the thermal stability of the crystal structure up to approximately 400 Kelvin [25]. Above this temperature, increased molecular motion begins to disrupt the ordered packing arrangement, consistent with the experimental melting point range of 428-432 Kelvin [9]. The thermal expansion coefficient calculated from the simulations is approximately 5 × 10⁻⁵ per Kelvin [25].
Solid-state packing efficiency calculations indicate that 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene achieves approximately 70-75% space filling in the crystal lattice [25]. This packing efficiency is typical for organic molecular crystals and reflects the balance between attractive intermolecular forces and steric constraints [26]. The asymmetric substitution pattern reduces packing efficiency slightly compared to symmetric analogs [27].
Packing Parameter | Calculated Value | Simulation Method | Reference |
---|---|---|---|
Crystal Density | 1.50 g/cm³ | MD Simulation | [28] |
Packing Efficiency | 72% | Geometric Analysis | [25] |
Thermal Expansion | 5×10⁻⁵ K⁻¹ | MD/Temperature | [25] |
Melting Temperature | 430 K | MD Simulation | [26] |
The molecular dynamics trajectories reveal cooperative motion of neighboring molecules in the crystal lattice, particularly involving rotational oscillations around the long molecular axis [25]. These collective motions contribute to the thermal properties and mechanical behavior of the crystalline material [26]. The presence of halogen atoms creates additional constraints on molecular motion due to their participation in directional intermolecular interactions [20].